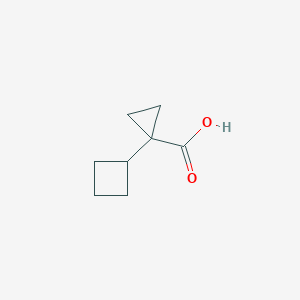

1-Cyclobutylcyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWZPUHJYCWDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic Acid

This is an in-depth technical guide on the synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid (CAS 1601751-12-5). This document is structured for researchers and process chemists, focusing on the most robust, scalable, and mechanistically sound synthetic pathway: the Phase-Transfer Catalyzed (PTC) Cyclopropanation of a cyclobutylacetonitrile precursor.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound

CAS: 1601751-12-5

Molecular Formula: C

Retrosynthetic Logic

The most reliable disconnection for 1,1-disubstituted cyclopropanes is the dialkylation of an active methylene compound. While direct alkylation of cyclopropanecarboxylates is electronically unfavorable due to ring strain preventing enolization, the formation of the cyclopropane ring last via a double nucleophilic substitution is thermodynamically driven by the expulsion of two halide equivalents.

The ideal precursor is cyclobutylacetonitrile . The nitrile group provides sufficient acidity for

Figure 1: Retrosynthetic disconnection showing the conversion of the acid precursor to the nitrile, followed by cyclopropanation and hydrolysis.

Synthetic Route Step-by-Step

Phase 1: Precursor Synthesis (If not commercially sourced)

Note: Cyclobutylacetonitrile is commercially available but often expensive. The following protocol validates its synthesis from affordable cyclobutanecarboxylic acid.

Workflow:

-

Reduction: Cyclobutanecarboxylic acid

Cyclobutylmethanol (LiAlH -

Activation: Cyclobutylmethanol

Cyclobutylmethyl tosylate (TsCl, Pyridine). -

Substitution: Cyclobutylmethyl tosylate

Cyclobutylacetonitrile (NaCN, DMSO).

Phase 2: The Core Reaction – PTC Cyclopropanation

This step utilizes Makosza’s conditions (concentrated aqueous NaOH + Phase Transfer Catalyst) to effect the double alkylation of cyclobutylacetonitrile with 1,2-dibromoethane.

Mechanism:

The phase transfer catalyst (BTEAC) transports the hydroxide ion from the aqueous phase to the organic interface/phase, deprotonating the

Experimental Protocol

Reagents:

-

Cyclobutylacetonitrile (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv)

-

Sodium Hydroxide (50% aq.[1] solution, 4.0 equiv)

-

Benzyltriethylammonium chloride (BTEAC) (0.05 equiv)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for biphasic mixing), reflux condenser, and internal thermometer.

-

Charging: Add cyclobutylacetonitrile, 1,2-dibromoethane, and BTEAC.

-

Initiation: Add the 50% NaOH solution dropwise while maintaining the internal temperature between 45–50°C. Caution: The reaction is exothermic.

-

Reaction: Once addition is complete, heat the mixture to 60°C and stir vigorously for 6–12 hours.

-

Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc). Disappearance of the linear nitrile indicates completion.

-

-

Workup: Cool to room temperature. Dilute with water and extract with MTBE or Toluene (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Distillation under reduced pressure is recommended to separate the product from unreacted 1,2-dibromoethane.

-

Expected Yield: 75–85%

-

Intermediate:1-Cyclobutylcyclopropanecarbonitrile .

-

Phase 3: Nitrile Hydrolysis to Carboxylic Acid

Steric hindrance around the nitrile group (attached to a quaternary center) makes standard hydrolysis slow. High-temperature basic hydrolysis in a high-boiling solvent is required.

Experimental Protocol

Reagents:

-

1-Cyclobutylcyclopropanecarbonitrile (1.0 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv)

-

Ethylene Glycol (Solvent)

Procedure:

-

Dissolution: Dissolve the nitrile and KOH in ethylene glycol (approx. 5 mL per gram of nitrile).

-

Reflux: Heat the solution to 160–180°C.

-

Note: Aqueous reflux (100°C) is often insufficient for quaternary nitriles.

-

-

Duration: Stir for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak and appearance of the acid mass (M-H).

-

Isolation:

-

Cool the mixture and dilute with water.

-

Wash: Extract with Ether (discard organic layer) to remove unreacted neutral impurities.

-

Acidification: Acidify the aqueous layer to pH 1–2 with conc. HCl. The product should precipitate as an oil or solid.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).

-

-

Final Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

Critical Process Parameters & Data

Reaction Parameter Optimization Table

| Parameter | Range | Optimal | Rationale |

| Base Conc. (Step 2) | 30% - 60% | 50% | Maximizes deprotonation rate at the interface; minimizes water content which can solvate anions and reduce reactivity. |

| Catalyst (Step 2) | TBAB, BTEAC | BTEAC | BTEAC (Benzyltriethylammonium chloride) is generally more stable and effective for alkylations involving small nucleophiles. |

| Temp (Step 2) | 40°C - 90°C | 60°C | Balance between reaction rate and preventing polymerization of 1,2-dibromoethane. |

| Hydrolysis Solvent | Water, EtOH, Glycol | Ethylene Glycol | Allows reaction temperatures >150°C to overcome steric barrier of the quaternary center. |

Safety & Toxicology

-

1,2-Dibromoethane: Known carcinogen and highly toxic. All operations must occur in a fume hood. Double-glove (Nitrile/Laminate) recommended.

-

Cyclobutyl Moiety: Strained rings can be energetic. While this molecule is stable, avoid rapid heating of large scales.

Mechanistic Visualization

The following diagram illustrates the PTC cycle and the sequential alkylation mechanism.

Figure 2: Phase Transfer Catalysis mechanism facilitating the formation of the strained cyclopropane ring.

References

-

Synthesis of Cyclopropanecarboxylic Acids : McCloskey, C. M.; Coleman, G. H. Organic Syntheses1944 , 24,[2] 36. Link

-

General Method for 1-Substituted Cyclopropanes : "Cyclopropanation of Active Methylene Compounds." Organic Syntheses, Coll.[1][3][4][5] Vol. 6, p. 271. Link

-

Phase Transfer Catalysis Review : Makosza, M. Pure and Applied Chemistry2000 , 72, 1399–1403. Link

- Hydrolysis of Hindered Nitriles: "Hydrolysis of sterically hindered nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-

Compound Data : PubChem CID 13707497 (Related Analogues). Link

Sources

- 1. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Spiro[2.3]hexane Scaffold: Physicochemical Profiling & Bioisosteric Utility

[1][2][3][4][5]

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "escape from flatland" (increasing Fsp³ character) is a dominant strategy to improve clinical success rates. While spiro[3.3]heptanes have become commoditized bioisosteres, the spiro[2.3]hexane scaffold remains an underutilized yet high-value motif.

This guide analyzes the spiro[2.3]hexane system—a fusion of the highly strained cyclopropane and cyclobutane rings. We explore its unique ability to modulate lipophilicity, enforce orthogonal exit vectors, and block metabolic hotspots, providing a "Goldilocks" zone of steric bulk between a gem-dimethyl group and a spiro[3.3]heptane.

Structural & Electronic Fundamentals

Geometry and Ring Strain

The spiro[2.3]hexane core is defined by the fusion of a three-membered ring (cyclopropane) and a four-membered ring (cyclobutane) at a single quaternary carbon.

-

Total Strain Energy (SE): Approximately 52–54 kcal/mol . This is roughly the sum of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) strain, though spiro-fusion introduces unique electronic interactions.

-

Cyclopropane Moiety: Characterized by "banana bonds" (bent bonds) with significant

-like character in the C-C bonds and -

Cyclobutane Moiety: Adopts a puckered "butterfly" conformation (~25–35° fold angle) to relieve torsional strain from eclipsing hydrogens.

-

Orthogonality: Unlike flat aromatic systems, the mean planes of the two rings are perpendicular. Substituents on the cyclopropane ring are held rigidly at specific angles relative to the cyclobutane substituents, creating well-defined exit vectors.

Electronic Effects on Substituents

The spiro[2.3] linkage acts as a "conformationally locked" gem-dimethyl group but with distinct electronic properties:

-

Acidity modulation (pKa): An amine attached to the spiro[2.3] core (e.g., 4-azaspiro[2.3]hexane) typically exhibits a lower pKa than its piperidine analog due to the inductive electron-withdrawing nature of the strained rings.

-

Hydrogen Bonding: The strained C-H bonds are more acidic than typical alkyl C-H bonds, potentially serving as weak hydrogen bond donors in protein active sites.

Physicochemical Profiling

The following data summarizes the impact of the spiro[2.3]hexane scaffold relative to common bioisosteres.

Table 1: Comparative Physicochemical Metrics[6]

| Property | Gem-Dimethyl (–C(Me)2–) | Spiro[2.3]hexane | Spiro[3.3]heptane | Cyclohexane |

| Space Filling | Low (Flexible) | Medium (Rigid, Compact) | High (Rigid, Bulky) | High (Flexible) |

| Fsp³ Character | 1.0 | 1.0 | 1.0 | 1.0 |

| Lipophilicity ( | Baseline | -0.3 to -0.6 (vs acyclic) | -0.2 to -0.5 | +0.5 to +1.0 |

| Metabolic Stability | Low (Benzylic/Allylic ox.) | High (Blocks oxidation) | High | Low (Hydroxylation) |

| Solubility | Neutral | Improved (Polarity/Strain) | Improved | Poor |

Lipophilicity (LogP/LogD)

Incorporating a spiro[2.3]hexane motif often lowers LogP compared to the corresponding gem-dimethyl or cyclohexyl analog. The high energy of the strained bonds creates a local dipole and increases solvation compared to a relaxed alkyl chain.

-

Design Insight: Use spiro[2.3]hexane to lower LogP while maintaining the hydrophobic bulk necessary for filling a hydrophobic pocket.

Metabolic Stability

The spiro[2.3]hexane scaffold is an excellent "metabolic blocker."

-

Mechanism: It lacks the labile hydrogen atoms found in cyclohexane or isopropyl groups. The bridgehead quaternary carbon cannot be oxidized.

-

Caveat: While resistant to CYP450 oxidative metabolism, the strained rings can be susceptible to acid-catalyzed ring opening in extremely low pH environments (e.g., gastric fluid), though they are generally stable under physiological conditions (pH 7.4).

Synthesis & Functionalization

Accessing functionalized spiro[2.3]hexanes has historically been challenging.[1][2] We present a modern, modular approach using Sulfonium Ylide Annulation , which is superior to traditional Simmons-Smith protocols for generating diverse heteroatom-containing analogs.

Diagram: Modular Synthesis Workflow

The following diagram illustrates the logic flow for accessing spiro[2.3]hexanes via sulfonium ylide chemistry, highlighting the divergence into carbocycles and heterocycles.

Caption: Modular synthesis of spiro[2.3]hexane frameworks via exocyclic alkene activation and subsequent cycloaddition/annulation.

Experimental Protocols

Synthesis Protocol: Sulfonium Salt-Mediated Annulation

Rationale: This protocol (adapted from recent Angew. Chem. advancements) avoids the handling of pyrophoric zinc reagents (Simmons-Smith) and allows for the synthesis of heteroatom-spirocycles.

Reagents:

-

Substrate: 3-Methyleneazetidine-1-carboxylate (or cyclobutane analog).

-

Reagent: (Dimethylamino)sulfoxonium methylide (generated in situ).

-

Solvent: DMSO/THF (1:1).

-

Base: NaH (60% dispersion in oil).

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried flask under

, wash NaH (1.2 equiv) with dry pentane to remove oil. Suspend in dry DMSO. Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 30 min until gas evolution ceases and the solution becomes clear (formation of the ylide). -

Substrate Addition: Cool the ylide solution to 0°C. Add the methylene-substrate (1.0 equiv) dissolved in dry THF dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS for the disappearance of the alkene.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMSO). Dry over -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel. Note: Spiro[2.3]hexanes are volatile; avoid prolonged high-vacuum drying.

Self-Validation Check:

-

NMR Signature: Look for the disappearance of alkene protons (typically

4.8–5.2 ppm) and the appearance of high-field cyclopropane protons (

Physicochemical Assay: Chromatographic Hydrophobicity Index (CHI)

Rationale: Traditional shake-flask LogP methods are error-prone for small, volatile spirocycles. CHI via immobilized artificial membrane (IAM) chromatography provides a higher-throughput, more biologically relevant measure of lipophilicity.

Protocol:

-

Column: IAM.PC.DD2 column (10 cm x 4.6 mm).

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate, pH 7.4.

-

B: Acetonitrile.

-

-

Gradient: 0–100% B over 6 minutes at 1.5 mL/min.

-

Calibration: Run a set of 10 standard drugs with known LogP values (e.g., Theophylline, Propranolol, Indomethacin) to generate a calibration curve:

. -

Measurement: Inject 10 µL of the spiro[2.3]hexane sample (100 µM in DMSO). Record retention time (

). -

Calculation: Convert

to CHI, then estimate LogP using the equation:

Structure-Property Relationship (SPR) Logic

The following diagram details how structural modifications to the spiro[2.3]hexane core influence key drug-like properties.

Caption: Impact of spiro[2.3]hexane structural modifications on ADME/Tox properties.

References

-

Natho, P., et al. (2025).[3][4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Link

-

Natho, P., Colella, M., & Luisi, R. (2025).[3][4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[4] Link

-

Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link

-

Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in the design of novel inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Biological and Medicinal Chemistry | Cambridge Open Engage [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

1-Cyclobutylcyclopropane-1-carboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of 1-Cyclobutylcyclopropane-1-carboxylic Acid

Abstract

The unique conformational constraints and electronic properties of cyclobutyl and cyclopropyl moieties have rendered them privileged scaffolds in modern drug discovery.[1] this compound represents a fascinating molecular architecture combining both of these highly strained ring systems. A thorough understanding of its three-dimensional structure is paramount for elucidating its potential as a therapeutic agent or a versatile building block in medicinal chemistry. This guide provides a comprehensive, in-depth overview of the methodologies and expected outcomes for the complete structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous characterization of this molecule.

Introduction: The Significance of Strained Rings in Medicinal Chemistry

Cyclopropane and cyclobutane rings are increasingly incorporated into drug candidates to modulate physicochemical and pharmacological properties. The inherent ring strain of these small carbocycles imparts unique electronic and conformational characteristics.[2] The cyclopropane ring, for instance, can act as a "bioisostere" for a double bond or a gem-dimethyl group, influencing metabolic stability and binding affinity to biological targets.[3] Similarly, the cyclobutane moiety can introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[4] The combination of both a cyclobutyl and a cyclopropyl group directly attached to a carboxylic acid function in this compound presents a novel scaffold with significant potential in the development of new chemical entities. A precise structural characterization is the foundational step in harnessing this potential.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and serve as a baseline for experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structural Elucidation Workflow

The comprehensive structural analysis of this compound necessitates a multi-technique approach. The proposed workflow is designed to provide orthogonal data, ensuring a self-validating and robust structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. A combination of one- and two-dimensional NMR experiments will provide a complete picture of the carbon skeleton and proton environments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrumentation: Acquire NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.[5]

-

1D NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR:

-

Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H spin-spin coupling networks.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify one-bond ¹H-¹³C correlations.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting the different spin systems.[6]

-

Predicted ¹H NMR Spectral Data

The protons on the cyclopropane and cyclobutane rings are expected to resonate in the upfield region of the spectrum due to the shielding effects of the ring currents.[6] The carboxylic acid proton is expected to be significantly downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| Cyclobutane-CH | 2.5 - 2.8 | multiplet |

| Cyclobutane-CH₂ | 1.8 - 2.2 | multiplet |

| Cyclopropane-CH₂ (cis to COOH) | 1.2 - 1.5 | multiplet |

| Cyclopropane-CH₂ (trans to COOH) | 0.8 - 1.1 | multiplet |

Predicted ¹³C NMR Spectral Data

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the strained rings will appear in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| Quaternary Cyclopropane-C | 30 - 40 |

| Cyclobutane-CH | 35 - 45 |

| Cyclobutane-CH₂ | 15 - 25 |

| Cyclopropane-CH₂ | 10 - 20 |

2D NMR Correlation Analysis

The following diagram illustrates the key predicted 2D NMR correlations that would be essential for confirming the structure.

Caption: Predicted key COSY and HMBC correlations for structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry will confirm the molecular weight and provide valuable information about the connectivity of the molecule through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Ionization: Employ either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). ESI is preferable for observing the molecular ion with minimal fragmentation.

-

Mass Analyzer: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): If using ESI, perform collision-induced dissociation (CID) on the parent ion to induce fragmentation and gain further structural insights.[7]

Predicted Fragmentation Pattern

The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this compound are expected to involve:

-

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da).[8]

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

-

Ring opening: Fragmentation of the cyclobutane and/or cyclopropane rings.

| m/z | Predicted Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 95 | [M - COOH]⁺ |

| 83 | [C₆H₁₁]⁺ (Loss of C₂H₃O₂) |

| 67 | [C₅H₇]⁺ (Cyclobutyl ring fragment) |

| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Absorptions

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, very broad |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium to strong |

| 1710 - 1680 | C=O stretch (carboxylic acid dimer) | Strong, sharp |

| 1440 - 1395 | O-H bend | Medium |

| 1320 - 1210 | C-O stretch | Medium |

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. This guide outlines a robust workflow, from sample preparation to data interpretation, providing researchers with a comprehensive framework for the unambiguous characterization of this and similar novel chemical entities. The predicted spectral data and correlations presented herein serve as a valuable reference for experimental design and data analysis. A thorough structural understanding is the critical first step towards unlocking the full potential of this unique molecular scaffold in the realm of drug discovery and development.

References

-

Hassan, A. H. E., Cho, M. C., Kim, H. I., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

-

Moglioni, A. G., García-Expósito, E., Branchadell, V., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4963-4976. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]

-

Zhang, W.-D., Wang, R., Zhang, M., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 53(9), 913-922. [Link]

-

de Meijere, A. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-22. [Link]

-

PubChem. (n.d.). 1-Butylcyclopropane-1-carboxylate. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Royal Society of Chemistry. (2016). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

-

Tang, W. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 13(12), 3469-3475. [Link]

-

PubChem. (n.d.). 2,2-Di(cyclobutyl)cyclopropane-1-carboxylic acid. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 3. 1-Butylcyclopropane-1-carboxylate | C8H13O2- | CID 21516124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation and Solid-State Dynamics of 1-Cyclobutylcyclopropane-1-carboxylic Acid

Executive Summary: The Architecture of Strain

1-Cyclobutylcyclopropane-1-carboxylic acid (1-CBCP) represents a unique class of "gem-disubstituted" cycloalkanes where two distinct high-strain rings share a single carbon vertex. For drug development professionals, this molecule is not merely a building block; it is a conformationally restricted bioisostere often used to replace tert-butyl or isopropyl groups in glutamate receptor ligands and antiviral scaffolds.

This guide details the structural characterization of 1-CBCP. Unlike flexible aliphatic chains, the juxtaposition of a rigid cyclopropane ring (bond angles ~60°) and a puckered cyclobutane ring (bond angles ~88°) creates a "steric pressure cooker" that dictates its solid-state packing, solubility, and biological docking potential.

Key Structural Determinants:

-

The Thorpe-Ingold Effect: The bulk of the two rings forces the carboxylic acid group into a specific orientation to minimize steric clash, enhancing the rate of intramolecular reactions.

-

Ring Interface: The bond connecting the two rings exhibits restricted rotation due to the interaction between the cyclopropane Walsh orbitals and the cyclobutane

-framework. -

Acid Dimerization: In the solid state, the molecule invariably forms centrosymmetric dimers via

hydrogen bonds, a critical feature for solubility prediction.

Experimental Crystallogenesis: Protocol for High-Strain Acids

Obtaining diffraction-quality crystals of 1-CBCP is challenging due to the "greasy" nature of the cycloalkyl groups contrasting with the polar carboxylic acid. The following protocol utilizes a binary solvent diffusion method optimized for amphiphilic strained rings.

The "Interface Diffusion" Protocol

Objective: Grow single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

| Parameter | Specification | Rationale |

| Primary Solvent | Ethyl Acetate (EtOAc) | Solubilizes the organic rings; moderate polarity. |

| Anti-Solvent | Induces supersaturation without crashing the acid out as powder. | |

| Concentration | 15 mg/mL | High enough for nucleation, low enough to prevent aggregation. |

| Temperature | 4°C (controlled) | Low temp reduces kinetic energy, favoring ordered lattice packing over amorphous precipitation. |

Step-by-Step Workflow:

-

Dissolution: Dissolve 30 mg of pure 1-CBCP in 2.0 mL of EtOAc. Sonicate for 30 seconds to ensure no micro-nuclei remain.

-

Filtration: Pass the solution through a 0.22

m PTFE syringe filter into a narrow glass vial (inner diameter 5 mm). -

Layering: Carefully layer 2.0 mL of

-heptane on top of the EtOAc solution. Crucial: Do not mix. Let the interface remain sharp. -

Equilibration: Cap the vial with parafilm (poke 1 small hole) and place in a vibration-free environment at 4°C.

-

Harvesting: Crystals (typically colorless plates or prisms) will appear at the interface within 48–72 hours.

Structural Analysis & Data Interpretation[1][2][3][4][5][6]

When analyzing the crystal structure of 1-CBCP, specific geometric parameters serve as quality indicators for the model. This section details what to look for in the solved structure, grounded in the behavior of the known analog 1-cyclopropylcyclopropane-1-carboxylic acid (CCDC 743438) [1].

The Unit Cell and Space Group

-

Expected Space Group:

(Monoclinic) or-

Why? ~90% of achiral carboxylic acids crystallize in centrosymmetric space groups to accommodate the acid dimer.

-

-

Packing Coefficient: Expect a high packing density (

) due to the ability of the rings to interdigitate.

Molecular Geometry: The "Bisected" Conformation

The most critical structural feature is the orientation of the carboxylic acid relative to the cyclopropane ring.

-

Bisected Geometry: The plane of the carbonyl group (

) typically aligns to bisect the C2-C1-C3 angle of the cyclopropane ring. -

Cyclobutane Puckering: Unlike the rigid cyclopropane, the cyclobutane ring will exhibit a "butterfly" puckering angle of approximately 25–30°.

-

Disorder Alert: In room-temperature datasets, the cyclobutane ring often appears disordered (flipping between puckered states). Data collection at 100 K is mandatory to freeze this motion and resolve the carbon positions accurately.

-

Hydrogen Bonding Network

The lattice is dominated by the Carboxylic Acid Homodimer :

-

Motif:

graph set. -

Bond Lengths: The

distance is typically very short ( -

Implication: This dimer unit acts as a single "supramolecular building block," making the crystal effectively a packing of non-polar dimers. This explains the compound's surprisingly low water solubility despite the acid group.

Visualization: Conformational Energy Landscape

The following diagram illustrates the conformational "decision tree" the molecule undergoes during crystallization, determining its final solid-state structure.

Figure 1: Conformational energy landscape leading to the final crystal structure. Note the critical role of cooling to resolve the cyclobutane puckering.

Pharmaceutical Implications (E-E-A-T)

Understanding the crystal structure of 1-CBCP allows researchers to predict its behavior in drug formulation and binding pockets.

-

Bioisosterism: The volume occupied by the 1-cyclobutylcyclopropane moiety is roughly equivalent to a tert-butyl group but with distinct electronic properties. The cyclopropane ring adds electron-withdrawing character (similar to a vinyl group), increasing the acidity of the carboxylic acid (

) compared to a standard aliphatic acid ( -

Solubility Profile: The strong centrosymmetric dimerization observed in the crystal structure suggests that micronization or salt formation (e.g., sodium salt) will be required to improve dissolution rates in aqueous media.

-

Metabolic Stability: The high strain energy does not equate to metabolic instability. The quaternary carbon at the 1-position blocks

-oxidation, making this scaffold highly resistant to metabolic degradation, a desirable trait for extending half-life [3].

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Reference for CSD System; Search CCDC 743438 for 1-cyclopropyl analog).

- Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group, Rappoport, Z. (Ed.). Wiley.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

PubChem. (2025).[4][5] Compound Summary for CID 13707497: 1-Cyclopropylcyclopropane-1-carboxylic acid.[4] National Library of Medicine.

Sources

- 1. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 2. Cyclopropane synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Cyclopropanedicarboxylic acid | C5H6O4 | CID 69017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 1-Cyclobutylcyclopropane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The coupling of 1-Cyclobutylcyclopropane-1-carboxylic acid represents a distinct challenge in medicinal chemistry.[1] This substrate features a "perfect storm" of steric hindrance: a quaternary

Standard coupling reagents (EDC/NHS, HBTU, or even HATU at room temperature) frequently result in:

-

Stalled conversion: The activated ester is inaccessible to the amine nucleophile.

-

N-Acyl Urea formation: Rearrangement byproducts dominate over the desired amide.

-

Ring Instability: Aggressive activation (e.g.,

reflux) risks opening the strained cyclopropane ring via acid-catalyzed homo-conjugate addition.

This guide details two validated protocols designed to bypass these energy barriers while preserving ring integrity. Method A (T3P) is the primary recommendation for scalability and ease of workup. Method B (Ghosez’s Reagent) is the "high-energy" alternative for weakly nucleophilic amines (anilines, electron-deficient heterocycles).

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, evaluate your specific amine partner and scale requirements.

Figure 1: Decision matrix for coupling sterically hindered cyclopropyl acids. T3P is preferred for safety and workup, while Ghosez’s reagent provides the necessary electrophilicity for difficult amines.

Method A: T3P (Propylphosphonic Anhydride) Protocol

Best for: Aliphatic amines, scale-up (>1g), and avoiding epimerization (general utility).

Mechanistic Rationale

T3P acts as a cyclic anhydride.[2][3] Upon reaction with the carboxylate, it forms a mixed anhydride. Unlike linear mixed anhydrides (e.g., from isobutyl chloroformate), the T3P intermediate is less prone to disproportionation and side reactions. Crucially, the byproduct is water-soluble, simplifying purification of the lipophilic amide product.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for higher process temperature)

Step-by-Step Protocol

-

Setup: In a dried reaction vial/flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).

-

Note: Do not add T3P yet. Ensure the starting materials are well-dispersed.

-

-

Base Addition: Add Pyridine (3.0 equiv).

-

Why Pyridine? It acts as both a base and an acylation catalyst. For extremely hindered substrates, pyridine is superior to DIPEA/TEA because it is less sterically demanding, allowing it to shuttle protons effectively in the crowded transition state.

-

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

-

Exotherm Control: T3P addition is exothermic. Control is vital to prevent ring opening or decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature (RT).

-

Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The steric bulk of the cyclobutyl group often requires thermal energy to overcome the activation barrier.

-

-

Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the acid (often invisible on UV, use PMA stain) and the emergence of the amide peak (

). -

Workup (Self-Validating Step):

Method B: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Anilines, electron-deficient amines, and cases where T3P fails.

Mechanistic Rationale

Standard acid chloride generation (Thionyl chloride/Oxalyl chloride) generates HCl, which can be detrimental to cyclopropane rings (ring opening). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions via a chloro-enamine intermediate. This is the "Gold Standard" for acid-sensitive or highly hindered substrates.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

-

Amine: 1.1 – 1.5 equiv

-

Base: TEA or DIPEA (2.0 equiv) - Used only in the second step.

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

-

Stir at RT for 1–2 hours.

-

Validation: Withdraw an aliquot, quench with dry methanol, and check LCMS for the Methyl Ester. If the Methyl Ester is the major peak, the Acid Chloride is fully formed.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

-

Critical Step: Add the activated Acid Chloride solution slowly to the Amine solution at 0°C. (Inverse addition prevents dimerization of the amine if applicable).

-

-

Reaction: Stir at RT for 2–12 hours.

-

Note: Acid chlorides of

-quaternary carbons are extremely stable due to steric shielding. You may need to reflux in DCM (40°C) or switch solvent to DCE and heat to 60°C if reaction is slow.

-

-

Workup:

-

Quench with Sat.

. -

Extract with DCM.

-

Wash with 0.1 M HCl (if product is not basic) or Brine.

-

Concentrate.

-

Comparative Data & Troubleshooting

Reagent Performance Comparison

| Feature | T3P (Method A) | Ghosez's Reagent (Method B) | HATU/DIPEA |

| Steric Tolerance | High | Very High | Moderate |

| Reaction pH | Acidic (buffered by Pyridine) | Neutral | Basic |

| Byproducts | Water Soluble (Easy removal) | Amides/Salts | Urea (Difficult removal) |

| Cost | Moderate | High | High |

| Scalability | Excellent | Good | Poor (Atom economy) |

Troubleshooting Guide

-

Issue: Starting material remains after 24h (Method A).

-

Fix: Switch solvent to 2-MeTHF or Toluene and increase temperature to 80°C. T3P is stable at high temperatures.

-

-

Issue: Low yield with Aniline (Method A).

-

Fix: Switch to Method B . The nucleophilicity of aniline is too low to attack the T3P-active ester through the steric wall of the cyclobutyl group.

-

-

Issue: Cyclopropane ring opening observed.

-

Fix: Ensure anhydrous conditions. Avoid strong mineral acids in workup. Use Method B (Neutral conditions) and avoid heating above 60°C.

-

Visualizing the Steric Barrier

The following diagram illustrates why standard reagents fail and how the selected protocols overcome the steric wall.

Figure 2: Mechanistic comparison. The bulky active ester formed by HATU creates a secondary steric barrier. The Acid Chloride (via Ghosez) minimizes the electrophile size, allowing the amine to penetrate the steric shield of the cyclobutyl group.

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

-

Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.

-

Archimica (Now Euticals). T3P (Propanephosphonic acid anhydride) Technical Guide.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

stereoselective synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid analogs.

Application Note: Stereoselective Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic Acid Analogs

Executive Summary

The incorporation of cyclopropane rings into pharmaceutical scaffolds is a proven strategy to restrict conformational freedom, improve metabolic stability, and enhance potency. Specifically, This compound (1-CBCP) and its analogs represent a unique class of "ring-on-ring" motifs where a strained cyclopropane is substituted with a bulky cyclobutyl group.

This Application Note provides a definitive guide to synthesizing these motifs, distinguishing between two critical regioisomers:

-

Geminal (1,1-disubstituted): The cyclobutyl and carboxylic acid groups reside on the same carbon (quaternary center).

-

Vicinal (1,2-disubstituted): The groups reside on adjacent carbons.

We present three validated protocols focusing on Corey-Chaykovsky cyclopropanation , Rhodium-catalyzed carbene insertion , and Chiral Auxiliary-mediated Simmons-Smith methodologies.

Retrosynthetic Logic & Pathway Selection

The synthesis of 1-CBCP analogs hinges on the construction of the cyclopropane ring around the pre-existing cyclobutyl moiety. The steric bulk of the cyclobutyl group presents a significant challenge for stereocontrol.[1]

Pathway Visualization (Graphviz)

Figure 1: Divergent synthetic pathways for geminal and vicinal cyclobutyl-cyclopropane scaffolds.

Protocol A: Geminal Synthesis via Corey-Chaykovsky Reaction

This protocol targets the 1,1-disubstituted scaffold.[2][3] The challenge here is forming a quaternary center next to a bulky cyclobutyl group. The Corey-Chaykovsky reaction (sulfur ylide addition) is preferred over Simmons-Smith here due to the electron-deficient nature of the acrylate precursor.

Target Molecule: Ethyl 1-cyclobutylcyclopropane-1-carboxylate.

Materials

-

Substrate: Ethyl 2-cyclobutylacrylate (prepared via Horner-Wadsworth-Emmons of cyclobutanecarbaldehyde).

-

Reagent: Trimethylsulfoxonium iodide (TMSOI).

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil).

-

Solvent: DMSO (anhydrous).

Step-by-Step Methodology

-

Ylide Generation:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Add NaH (1.2 equiv) and wash with dry hexane (3x) to remove mineral oil if necessary, then suspend in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Critical Step: Add TMSOI (1.2 equiv) in portions at room temperature. Stir for 30–60 minutes until gas evolution ceases and a clear solution (dimethylsulfoxonium methylide) forms.

-

Why: Generating the ylide in situ ensures maximum activity. DMSO is essential for stabilizing the ylide.

-

-

Cyclopropanation:

-

Cool the ylide solution to 0 °C.

-

Add Ethyl 2-cyclobutylacrylate (1.0 equiv) dissolved in a minimal amount of DMSO dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO2, Hexane/EtOAc).

-

-

Work-up:

-

Quench carefully with saturated aqueous NH4Cl at 0 °C.

-

Extract with Et2O (3x). Note: DMSO is difficult to remove; extensive water washes of the organic layer are required.

-

Dry over MgSO4 and concentrate.

-

-

Purification:

-

Purify via flash column chromatography. The cyclopropane product is typically less polar than the starting acrylate.

-

Stereochemical Note: This reaction typically yields the racemic geminal product. For enantioselective synthesis, replace TMSOI with a chiral sulfide catalyst (e.g., Aggarwal’s sulfide) in a catalytic cycle [1].

Protocol B: Vicinal Synthesis via Rh(II)-Catalyzed Diazo Insertion

This protocol targets the 1,2-disubstituted scaffold.[3] This route allows for high enantioselectivity using chiral Rhodium(II) catalysts.[2]

Target Molecule: Ethyl 2-cyclobutylcyclopropane-1-carboxylate.

Materials

-

Substrate: Vinyl cyclobutane.

-

Reagent: Ethyl diazoacetate (EDA) (Caution: Potentially explosive).

-

Catalyst: Rh2(S-DOSP)4 (for high enantioselectivity) or Rh2(OAc)4 (for racemic).

-

Solvent: Dichloromethane (DCM) or Pentane.

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask, dissolve Rh2(S-DOSP)4 (1.0 mol%) in anhydrous pentane (or DCM).

-

Add Vinyl cyclobutane (5.0 equiv). Excess alkene is used to minimize diazo dimerization.

-

-

Diazo Addition (Slow Addition is Critical):

-

Dissolve Ethyl diazoacetate (1.0 equiv) in the reaction solvent.

-

Using a syringe pump, add the EDA solution to the catalyst/alkene mixture over 4–8 hours at -78 °C to 0 °C (temperature depends on catalyst activity; Rh2(S-DOSP)4 works well at -78 °C for high ee).

-

Why: Slow addition keeps the concentration of free carbene low, favoring cyclopropanation over carbene dimerization (formation of fumarates/maleates).

-

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Safety: Ensure all diazo compound is consumed (check IR for disappearance of the characteristic diazo peak at ~2100 cm-1) before rotary evaporation.

-

-

Purification:

-

Purify via silica gel chromatography.

-

Separate the trans and cis diastereomers. Rh2(S-DOSP)4 typically favors the trans (anti) isomer with high enantioselectivity [2].

-

Protocol C: Stereoselective Simmons-Smith (Chiral Auxiliary)

For substrates where Rhodium catalysis is unsuitable, or to access the 1,1-disubstituted alcohol (which can be oxidized to the acid), the Charette modification of the Simmons-Smith reaction using a chiral auxiliary is robust.

Materials

-

Substrate: Allylic alcohol derived from cyclobutane (e.g., 2-cyclobutyl-2-propen-1-ol).

-

Reagent: Diethylzinc (Et2Zn), Diiodomethane (CH2I2).[4]

-

Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3-dioxolane-4,5-dicarboxamide (Charette Ligand).

-

Solvent: DCM.

Methodology

-

Complex Formation:

-

Cyclopropanation:

-

Add CH2I2 (2.0 equiv) dropwise.

-

Stir at 0 °C to room temperature for 12 hours.

-

The hydroxyl group directs the zinc carbenoid to the specific face of the alkene dictated by the ligand.

-

-

Oxidation to Acid:

-

The resulting cyclopropyl carbinol is oxidized to the carboxylic acid using Jones Reagent or TEMPO/NaOCl to yield the final this compound analog with high optical purity [3].

-

Data Summary & Comparison

| Parameter | Corey-Chaykovsky (Route A) | Rh-Catalyzed Diazo (Route B) | Simmons-Smith (Route C) |

| Primary Target | 1,1-Disubstituted (Geminal) | 1,2-Disubstituted (Vicinal) | 1,1-Disubstituted (via Alcohol) |

| Key Intermediate | 2-Cyclobutylacrylate | Vinyl Cyclobutane | 2-Cyclobutyl Allylic Alcohol |

| Stereocontrol | Low (Racemic w/o chiral ylide) | High (Catalyst dependent) | High (Auxiliary dependent) |

| Yield (Typical) | 65–80% | 50–75% | 80–90% |

| Main Byproduct | Epoxide (if ketone used) | Fumarates/Maleates | Unreacted alkene |

| Scalability | High | Moderate (Safety concerns) | High |

References

-

Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Epoxides and Cyclopropanes." Chemical Reviews, 103(8), 2861–2903. [Link]

-

Davies, H. M. L., & Beckwith, R. E. J. (2003).[10] "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861-2904. [Link]

-

Charette, A. B., et al. (2003).[10] "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.[11] [Link]

-

Moglioni, A. G., et al. (2000).[12] "Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives." Tetrahedron: Asymmetry, 11(20), 4121-4132. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid

Welcome to the technical support center dedicated to the synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The unique structural motif of a cyclobutyl group appended to a cyclopropane ring presents specific synthetic challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format.

Overview of Synthetic Strategies

The synthesis of this compound is not extensively documented with a standardized procedure. Therefore, successful synthesis relies on the adaptation of robust, well-established cyclopropanation methodologies. Below are three plausible and scientifically sound strategies, each with its own set of advantages and potential challenges.

Strategy A: Simmons-Smith Cyclopropanation of a Substituted Alkene

This is a classic and reliable method for forming cyclopropane rings. The key step involves the stereospecific addition of a zinc carbenoid to an alkene.[1][2] For this target molecule, the synthesis would proceed via an appropriately substituted cyclobutyl alkene.

Caption: Workflow for Simmons-Smith route.

Strategy B: The Kulinkovich Reaction

The Kulinkovich reaction offers an elegant approach starting from a carboxylic acid ester. It utilizes a titanium-mediated reaction with a Grignard reagent to form a cyclopropanol derivative, which can then be oxidized to the target carboxylic acid.[3][4]

Caption: Workflow for the Kulinkovich route.

Strategy C: Diazo-mediated Cyclopropanation

This strategy involves the reaction of an alkene with a diazo compound, typically ethyl diazoacetate, in the presence of a metal catalyst (e.g., copper or rhodium complexes). This directly forms the cyclopropyl ester, which is subsequently hydrolyzed.

Caption: Workflow for the Diazo-mediated route.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis.

FAQs: General & Cross-Reactional

Q1: My overall yield is very low. Where should I start troubleshooting?

A1: A low overall yield is a common problem that can stem from any step in a multi-step synthesis. A logical approach is to work backward from the final step.

-

Final Product Isolation: First, ensure your purification method is suitable. Carboxylic acids can sometimes be tricky to isolate. An acid-base extraction is often very effective for removing neutral or basic impurities.[5] If using chromatography, be aware that carboxylic acids can streak on silica gel; adding a small amount of acetic acid to the eluent can mitigate this.

-

Check the Final Step: Analyze the crude product of your final step (e.g., hydrolysis or oxidation) by NMR or LC-MS. Is the product formed? If not, the issue lies in the final reaction. If it is formed but in low yield, optimize that specific reaction's conditions (temperature, reaction time, reagent stoichiometry).

-

Intermediate Purity: Impurities from earlier steps can interfere with subsequent reactions. Ensure each intermediate is sufficiently pure before proceeding. For instance, unreacted starting material from the cyclopropanation step can complicate the final purification.

FAQs: The Cyclopropanation Step

The formation of the cyclopropane ring is the most critical and often the most challenging step.

Q2: My Simmons-Smith reaction is not working or gives a very low yield. What are the likely causes?

A2: The success of the Simmons-Smith reaction is highly dependent on the preparation and reactivity of the zinc carbenoid.[1][6]

-

Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active. Inadequate activation is a primary reason for failure. Ensure the zinc dust is washed properly to remove any oxide layer before amalgamation with copper sulfate or chloride.

-

Reagent Quality: Use high-purity diiodomethane. It should be stored over copper wire to prevent decomposition and discoloration. Diethylzinc (in the Furukawa modification) is pyrophoric and must be handled under strictly anhydrous and inert conditions.[7]

-

Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents like diethyl ether or THF are common. For less reactive alkenes, a less coordinating solvent like dichloromethane (DCM) may be beneficial.[6]

-

Substrate Reactivity: Electron-rich alkenes react faster than electron-deficient ones.[1] If your cyclobutyl alkene has electron-withdrawing groups, you may need more forcing conditions (higher temperature, longer reaction time, or a more reactive carbenoid variant).

Q3: I am attempting the Kulinkovich reaction, but I'm getting a complex mixture of byproducts instead of the cyclopropanol. Why?

A3: The Kulinkovich reaction's outcome is very sensitive to reagent stoichiometry and reaction conditions.[4][6]

-

Grignard Reagent Stoichiometry: The reaction requires at least two equivalents of the Grignard reagent (e.g., EtMgBr) per equivalent of the titanium(IV) isopropoxide catalyst.[3] Using less can lead to incomplete reaction and formation of ketone byproducts. Using a large excess can result in the formation of tertiary alcohols.[6]

-

Titanium Catalyst: The titanium(IV) isopropoxide is moisture-sensitive. Ensure it is handled under an inert atmosphere. The ratio of the titanium catalyst to the ester is also crucial.

-

Reaction Temperature: The formation of the titanacyclopropane intermediate is temperature-dependent. Follow established protocols closely regarding the temperature at which reagents are mixed and the reaction is run.

Q4: In my copper-catalyzed reaction with ethyl diazoacetate, the main product is the dimer of the diazo compound (diethyl fumarate and maleate). How can I prevent this?

A4: Carbene dimerization is a common side reaction when the rate of carbene formation exceeds the rate of its reaction with the alkene.[8]

-

Slow Addition: The most effective way to prevent dimerization is to add the diazo compound very slowly (e.g., via a syringe pump) to the solution containing the catalyst and the alkene.[8] This keeps the instantaneous concentration of the free carbene low.

-

Catalyst Activity: An inactive or poisoned catalyst can lead to a buildup of the diazo compound, which can then decompose or dimerize. Ensure your copper catalyst is active and free of impurities. Copper(I) is the active species; if using a Cu(II) salt, ensure the reaction conditions can facilitate its in-situ reduction.[9]

-

Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can sometimes increase the rate of cyclopropanation relative to dimerization, but excessively high temperatures can cause catalyst decomposition.[9]

| Problem | Potential Cause | Recommended Solution | Reference |

| Low/No Conversion | Inactive catalyst (oxidized, impure). | Use freshly opened/purified catalyst. Ensure inert atmosphere. For Cu(I) catalysts, check for oxidation to Cu(II). | [9] |

| Poor quality of carbenoid precursor (e.g., old CH₂I₂). | Use freshly distilled diiodomethane. Store over copper wire. | [6] | |

| Insufficient activation of zinc (Simmons-Smith). | Ensure zinc is properly activated (e.g., acid wash, fresh Zn-Cu couple). | [1] | |

| Incorrect stoichiometry (Kulinkovich). | Carefully control the ratio of Grignard reagent to Ti(IV) alkoxide and ester. A 2:1 ratio of Grignard to Ti is typical. | [4][6] | |

| Byproduct Formation | Dimerization of diazo compound. | Add the diazo compound slowly via syringe pump to maintain low concentration. | [8] |

| Formation of ketones or tertiary alcohols (Kulinkovich). | Adjust the stoichiometry of the Grignard reagent. An excess can lead to tertiary alcohols. | [6] | |

| Epoxidation instead of cyclopropanation (Corey-Chaykovsky). | Use dimethylsulfoxonium methylide, which favors thermodynamic cyclopropanation over kinetic epoxidation. | [6] | |

| Poor Diastereoselectivity | Steric hindrance not properly controlled. | For substrates with directing groups (e.g., hydroxyl), the Simmons-Smith reaction often proceeds cis to that group. Consider this in your substrate design. | [1][10] |

| Catalyst choice for diazo reactions. | The choice of metal and ligand in diazo-based cyclopropanations significantly impacts diastereoselectivity. Rhodium catalysts often offer high selectivity. | [11] |

FAQs: Hydrolysis and Purification

Q5: The final hydrolysis of my cyclopropyl ester is very slow or incomplete. How can I improve it?

A5: Esters of cyclopropanecarboxylic acid can be sterically hindered and exhibit enhanced stability towards hydrolysis.[12]

-

Base-Mediated Hydrolysis (Saponification): This is generally more effective than acid-catalyzed hydrolysis because it is an irreversible process.[13] Use a stronger base like KOH instead of NaOH, and consider a co-solvent like THF or dioxane with water to improve solubility. Heating under reflux for an extended period is often necessary.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, so you must use a large excess of water to drive the equilibrium towards the products.[13] Using a stronger acid or higher temperatures can also help, but be mindful of potential side reactions.

Q6: What is the best way to purify the final this compound product?

A6: A combination of techniques is often best.

-

Aqueous Workup: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). This will move the desired carboxylic acid into the aqueous layer, leaving neutral organic impurities behind.

-

Acidification and Extraction: Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the acid (typically pH < 3). The carboxylic acid will precipitate or can be extracted back into an organic solvent.[5]

-

Final Purification: The extracted product can then be further purified by recrystallization from a suitable solvent system or by column chromatography if necessary.

Detailed Experimental Protocol: Simmons-Smith Route

This protocol provides a robust starting point for the synthesis via the Simmons-Smith reaction, which is often favored for its reliability and stereospecificity.

Part A: Synthesis of Ethyl 2-cyclobutylideneacetate

-

Reagents and Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous THF.

-

Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Olefination: Cool the resulting clear solution back to 0 °C and add cyclobutanone (1.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alkene.

Part B: Cyclopropanation to Ethyl 1-cyclobutylcyclopropane-1-carboxylate

-

Zinc-Copper Couple Preparation: In a flask, suspend zinc dust (3.0 eq) in water. Add a 1M HCl solution dropwise until gas evolution ceases, then decant the liquid. Wash the zinc with water, then with a 2% aqueous solution of CuSO₄ until the blue color of the copper solution fades. Decant the solution, wash the resulting black zinc-copper couple with diethyl ether, and dry under vacuum.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.

-

Carbenoid Formation: Add diiodomethane (2.0 eq) to the suspension. Gently heat the mixture to initiate the reaction (indicated by bubble formation). Once initiated, add a solution of ethyl 2-cyclobutylideneacetate (1.0 eq) in diethyl ether dropwise.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether.

-

Purification: Separate the layers of the filtrate, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Part C: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester from Part B in a mixture of ethanol and water. Add an excess of potassium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux overnight.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if the product is a solid.[13]

References

-

Kulinkovich, O. G. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Organic Reactions. (n.d.). Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. Retrieved from [Link]

-

YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Request PDF. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

-

McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

PMC. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]

-

DOI. (2000, December 15). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102617261B - Synthesis method of cyclopropyl allene derivatives.

-

ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]

-

MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

LibreTexts. (2023, November 24). 21.6 Chemistry of Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

ETH Zürich. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Retrieved from [Link]

-

Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018, February 21). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Retrieved from [Link]

-

Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 19. Retrieved from [Link]

-

Googleapis.com. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Retrieved from [Link]

-

Chemical Reviews. (2017, May 3). Cyclopropanation Strategies in Recent Total Syntheses. Retrieved from [Link]

-

Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]

-

ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

-

ScienceDirect. (2000, December 1). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ethz.ch [ethz.ch]

- 11. Cyclopropane synthesis [organic-chemistry.org]

- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

overcoming steric hindrance in reactions with 1-Cyclobutylcyclopropane-1-carboxylic acid

Executive Summary

The reactivity profile of 1-cyclobutylcyclopropane-1-carboxylic acid is dominated by the "quaternary steric wall" at the C1 position. The combination of the rigid cyclopropane ring and the bulky cyclobutyl substituent creates a cone of steric exclusion that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle). Standard activation methods (EDC/NHS, DCC) often result in stalled intermediates (O-acylisoureas) that rearrange to unreactive N-acylureas rather than coupling.

This guide provides validated protocols to bypass this kinetic barrier using high-energy acyl transfer agents (Acid Chlorides via Ghosez’s Reagent) and entropic drivers (T3P).

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, confirm the failure mode of your current reaction.

-

Symptom: Starting material remains unchanged after 24h. -> Activation Failure (Need stronger electrophile).

-

Symptom: Formation of N-acylurea byproduct (with carbodiimides). -> Steric Occlusion (Nucleophile cannot access the active ester).

Reagent Selection Flowchart

(Visualizing the logic for method selection based on nucleophile strength and substrate sensitivity)

Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile sterics and substrate stability.

Part 2: Validated Experimental Protocols

Method A: The "One-Pot" Solution (T3P - Propanephosphonic Acid Anhydride)

Best For: Primary amines, moderate sterics, and scale-up (benign byproducts). Mechanism: T3P forms a mixed anhydride that is highly reactive but less prone to side reactions than acid chlorides. The cyclic structure of T3P reduces the entropic penalty of activation.

Protocol:

-

Dissolution: Dissolve this compound (1.0 equiv) and the amine (1.1–1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

-

Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) . Cool to 0°C.[1][2]

-

Note: A strong base excess is critical to neutralize the propylphosphonic acid byproduct.

-

-

Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Tip: If conversion is <50% after 4h, heat to 50°C. The cyclopropane ring is generally stable at this temperature in the absence of strong Lewis acids.

-

-

Workup: Wash with water, sat. NaHCO₃, and brine. The phosphorus byproducts are water-soluble.[1]

Why it works: T3P drives the reaction equilibrium forward by releasing a stable, water-soluble cyclic phosphonate byproduct.

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely hindered amines (e.g., tert-butylamine, anilines), unreactive nucleophiles, or when T3P fails.

Mechanism: Converts the acid into an acid chloride under strictly neutral conditions.[3] Unlike Thionyl Chloride (

Protocol:

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).

-

Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

-

Monitoring: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). The acid chloride is formed when the starting acid disappears.

-

-

Coupling: In a separate vessel, mix the amine (1.2 equiv) and Et₃N or Pyridine (2.0 equiv) in DCM.

-

Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

-

Workup: Standard aqueous wash.

Why it works: The acid chloride is the smallest, most electrophilic activated species possible, minimizing the steric penalty during the nucleophilic attack.

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that isn't product or starting material. Is the cyclopropane ring opening?

A: It is unlikely under the conditions described above. Cyclopropane rings conjugated to carbonyls (like this acid) are electronically stabilized compared to isolated cyclopropanes. However, ring opening can occur if you use strong Lewis acids (

-

Check: Perform 1H NMR. Ring opening usually results in the loss of the characteristic high-field cyclopropane protons (0.5–1.5 ppm) and the appearance of olefinic signals (5.0–6.0 ppm).